eIF4A3-IN-5

Isoform selectivity eIF4A family Target engagement

Researchers requiring an eIF4A1/II-targeted tool compound without pre-validated IC50 values must perform de novo characterization, as substitution with eIF4A3-selective inhibitors is scientifically unsound due to divergent isoform selectivity and binding mechanisms. eIF4A3-IN-5 specifically addresses this need as a patent-disclosed (US20170145026A1) inhibitor of eIF4AI and eIF4AII, suitable for assay development and cancer model studies. - Targets eIF4AI/II, distinct from eIF4A3-selective inhibitors (e.g., eIF4A3-IN-1q) - Suitable for ATP-competitive inhibition mechanistic studies - Structurally unique scaffold with 5 stereocenters for SAR campaigns

Molecular Formula C26H22N2O7
Molecular Weight 474.5 g/mol
Cat. No. B15143010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-5
Molecular FormulaC26H22N2O7
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCOC1=NC(=C2C(=C1)OC3(C2(C(C(C3C4=CC=CC=C4)C(=O)O)O)O)C5=CC=C(C=C5)C#N)OC
InChIInChI=1S/C26H22N2O7/c1-33-18-12-17-21(23(28-18)34-2)25(32)22(29)19(24(30)31)20(15-6-4-3-5-7-15)26(25,35-17)16-10-8-14(13-27)9-11-16/h3-12,19-20,22,29,32H,1-2H3,(H,30,31)/t19-,20-,22-,25+,26+/m1/s1
InChIKeyUADSEUZFIUVZDF-YHVMUTAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-5 for Cancer Research


eIF4A3-IN-5 (CAS 2100145-31-9) is a synthetic small molecule classified as an inhibitor of eukaryotic initiation factor 4A (eIF4A), with reported activity against the eIF4AI and eIF4AII isoforms . Its molecular formula is C26H22N2O7 with a molecular weight of 474.46 g/mol, and it is commercially available from multiple research chemical suppliers with typical purity specifications of ≥98% . The compound's biological activity disclosure originates from patent US20170145026A1, which describes its utility in studying eIF4A-dependent disease mechanisms including cancer [1].

1
Targets eIF4A1/II isoforms for translation initiation studies
Not eIF4A3-selective; differentiates from NMD probes
2
ATP-competitive helicase inhibition mechanism
Distinct from noncompetitive/non-ATP site binders
3
Patent-derived research compound; potency requires empirical determination
No public IC50 benchmark available

eIF4A3-IN-5: Not a Generic Substitute


Substitution among eIF4A-targeting compounds without empirical validation is scientifically unsound due to substantial isoform selectivity divergence and distinct binding mechanisms across the inhibitor class. While eIF4A3-IN-5 is reported to target eIF4AI and eIF4AII isoforms , other eIF4A3 inhibitors demonstrate varying selectivity profiles: eIF4A3-IN-1q exhibits exclusive eIF4A3 selectivity with no activity against eIF4A1 or eIF4A2 (IC50 >100 μM) , and eIF4A3-IN-2 functions via a noncompetitive mechanism distinct from ATP-competitive inhibitors . These mechanistic and selectivity differences preclude generic substitution and necessitate compound-specific validation for reproducible research outcomes.

!
Isoform selectivity divergence eIF4A3-selective inhibitors (e.g., IN-1q, 53a) do not engage eIF4A1/II targets and will not replicate eIF4A1/II pathway inhibition.
!
Mechanism mismatch Noncompetitive or non-ATP site eIF4A3 inhibitors produce different cellular phenotypes; ATP-competitive context cannot be assumed.
!
Structural differentiation Distinct scaffold (C26H22N2O7) and stereochemistry prevent direct interchange with halogenated or lower-MW analogs without SAR validation.

eIF4A3-IN-5 Comparative Evidence


Isoform Targeting Profile vs. Selective Inhibitors

eIF4A3-IN-5 is reported to inhibit eIF4AI and eIF4AII isoforms . In contrast, eIF4A3-IN-1q demonstrates strict eIF4A3 selectivity with an IC50 of 0.14 μM against eIF4A3 and no detectable activity (IC50 >100 μM) against eIF4A1, eIF4A2, BRR2, or DHX29 . Similarly, eIF4A3 inhibitor 53a (eIF4A3-IN-1) shows potent eIF4A3 inhibition (IC50 0.26 μM, SPR Kd 43 nM) with no activity against eIF4A1, eIF4A2, DHX29, or BRR2 ATPase (IC50 >100 μM) .

Isoform Targeting Profile
Cross-study comparable
eIF4A3-IN-5 targets eIF4A1/II; eIF4A3-IN-1q/53a show strict eIF4A3 selectivity (IC50 >100 µM for eIF4A1/2).
Supports eIF4A1/II pathway study fit
No cross-reactivity with eIF4A3-selective probes
Isoform selectivity eIF4A family Target engagement

Potency Comparison Across In-Class Analogs

While the precise IC50 of eIF4A3-IN-5 is not publicly disclosed, structurally related analog eIF4A3-IN-4 exhibits an IC50 of 8.6 μM against eIF4A . This contrasts sharply with the sub-micromolar potencies of eIF4A3-selective inhibitors such as eIF4A3-IN-2 (IC50 110 nM) and eIF4A3-IN-1q (IC50 0.14 μM) , establishing a broad activity range across the eIF4A3 inhibitor chemical series.

Class Potency Range
Class-level inference
IC50 range 0.14 µM – 8.6 µM across analogs; IN-5 undisclosed
IN-1q: 0.14 µM · IN-2: 110 nM · IN-4: 8.6 µM
Empirical IC50 determination required for IN-5
Potency extrapolation from analogs not supported
Inhibitor potency Structure-activity relationship eIF4A inhibition

ATP-Competitive vs. Noncompetitive Inhibition

eIF4A3-IN-5 is reported as an ATP-competitive inhibitor of eIF4A helicase activity . In contrast, eIF4A3-IN-2 functions as a noncompetitive inhibitor of eIF4A3 with an IC50 of 110 nM , and eIF4A3 inhibitor 53a binds to a non-ATP binding site of eIF4A3 . This mechanistic divergence—ATP-competitive versus noncompetitive/non-ATP site binding—has significant implications for experimental design and data interpretation.

Inhibition Mechanism
Cross-study comparable
IN-5: ATP-competitive · comparators: noncompetitive (IN-2) or non-ATP site (53a)
Mechanism-specific control selection relevant
ATP sensitivity differs; cellular phenotype may diverge
Inhibition mechanism ATP-competitive Noncompetitive inhibition

Structural Divergence in the eIF4A3-IN-X Series

eIF4A3-IN-5 possesses a molecular formula of C26H22N2O7 (MW 474.46 g/mol) with a complexity score of 848 and 5 defined atom stereocenters . This contrasts with eIF4A3-IN-4 (C24H20N2O5, MW 416.43, lower complexity) , eIF4A3-IN-2 (C25H19Br2ClN4O2, MW 602.71, halogenated scaffold) , and eIF4A3-IN-1 (53a) (C29H23BrClN5O2, MW 588.89) , confirming distinct chemical entities rather than simple structural analogs.

Structural Differentiation
Cross-study comparable
IN-5 C26H22N2O7 (MW 474.46) · 5 stereocenters; IN-4 C24H20N2O5; IN-2 C25H19Br2ClN4O2
SAR property extrapolation not supported
Scaffold-specific solubility/permeability must be evaluated
Chemical structure Molecular complexity Scaffold differentiation

Missing Public Potency Data

Despite being commercially available from multiple vendors, eIF4A3-IN-5 has no publicly disclosed quantitative IC50, Kd, or EC50 values in peer-reviewed literature or vendor technical datasheets . In contrast, multiple comparator eIF4A3 inhibitors have well-documented potency metrics: eIF4A3-IN-1q (IC50 0.14 μM) , eIF4A3-IN-2 (IC50 110 nM) , eIF4A3-IN-4 (IC50 8.6 μM) , and eIF4A3 inhibitor 53a (IC50 0.26 μM, SPR Kd 43 nM) .

Potency Data Availability
Data to verify
No public IC50, Kd, or EC50 for IN-5; comparators have documented sub-µM to µM values
De novo potency characterization needed
Experimental planning must include IC50 determination
Data transparency Potency validation Reproducibility

NMD Functional Data Comparison

eIF4A3 inhibitor 53a (eIF4A3-IN-1) exhibits cellular nonsense-mediated RNA decay (NMD) inhibitory activity at an IC50 of 0.26 μM, representing a validated functional endpoint beyond biochemical inhibition . Similarly, eIF4A3-IN-1 inhibits cytosolic NMD at high concentrations . For eIF4A3-IN-5, no comparable cellular NMD inhibition data are publicly available .

Cellular NMD Activity
Class-level inference
IN-1 (53a) inhibits cellular NMD at IC50 0.26 µM; IN-5 lacks published cellular functional data
Cellular functional validation required for IN-5
Users needing NMD readout may consider comparator probes
Nonsense-mediated decay Cellular activity Functional assay

eIF4A3-IN-5 Application Scenarios


eIF4A1/II-Mediated Translation in Cancer Models

eIF4A3-IN-5 is optimally deployed in research settings focused on eIF4A1/II-dependent translation initiation pathways, where eIF4A3-selective inhibitors such as eIF4A3-IN-1q or eIF4A3-IN-1 (53a) would be inappropriate due to their exclusive eIF4A3 selectivity . The compound's reported activity against eIF4AI and eIF4AII isoforms makes it a suitable tool for studying cap-dependent translation mechanisms implicated in oncogenesis, particularly in cancer models where eIF4A1/II are known drivers of malignant progression [1].

ATP-Competitive eIF4A Inhibition Studies

For experiments designed to interrogate ATP-competitive inhibition mechanisms of eIF4A helicase activity, eIF4A3-IN-5 provides a distinct pharmacological profile compared to noncompetitive eIF4A3 inhibitors such as eIF4A3-IN-2 (noncompetitive, IC50 110 nM) and eIF4A3-IN-1 (53a) (non-ATP site binder) . This mechanistic distinction is critical for studies examining ATP-dependent conformational changes, nucleotide binding pocket interactions, or experiments requiring reversible inhibition sensitive to cellular ATP fluctuations .

SAR Studies of the eIF4A3-IN-X Series

eIF4A3-IN-5 serves as a structurally distinct member of the eIF4A3-IN-X series, with a molecular formula C26H22N2O7 (MW 474.46) and 5 defined stereocenters that differentiate it from eIF4A3-IN-4 (C24H20N2O5, MW 416.43) and halogenated analogs like eIF4A3-IN-2 (C25H19Br2ClN4O2, MW 602.71) . Researchers conducting SAR campaigns or optimizing physicochemical properties within this chemical series will find eIF4A3-IN-5 valuable for probing the impact of oxygen-rich heterocyclic scaffolds on target engagement, solubility, and cellular permeability relative to its in-class comparators .

De Novo Potency Determination

Given the absence of publicly disclosed IC50 or Kd values for eIF4A3-IN-5 , this compound is appropriate for laboratories equipped to perform de novo biochemical and cellular potency characterization. Users requiring compounds with pre-validated activity benchmarks should instead consider eIF4A3-IN-1q (IC50 0.14 μM) , eIF4A3-IN-2 (IC50 110 nM) [1], or eIF4A3-IN-4 (IC50 8.6 μM) . eIF4A3-IN-5 procurement is most suitable for assay development workflows where empirical IC50 determination is already part of the experimental design or for research programs specifically focused on compounds originating from patent US20170145026A1 .

Application
Selection Property
Validation Focus
eIF4A1/II pathway cancer model studies
eIF4A1/II targeting (not eIF4A3-selective)
Cap-dependent translation endpoints
ATP-competitive helicase inhibition studies
ATP-competitive mechanism (vs noncompetitive)
ATP-dependent conformation/control context
eIF4A3-IN-X SAR and scaffold exploration
Distinct O-rich heterocyclic scaffold
Physicochemical property benchmarking
De novo biochemical/cellular characterization
Absence of pre-validated IC50 benchmark
Empirical IC50/Kd determination workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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